1-((1R,3s)-adamantan-1-yl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea

G protein-coupled receptor Adenosine A2A receptor Radioligand binding

1-((1R,3s)-adamantan-1-yl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea (CAS 1798544-46-3) is a synthetic, chiral small molecule belonging to the N,N'-disubstituted urea class. It is characterized by a rigid, lipophilic 1-adamantyl group on one urea nitrogen and a 2-(2-chlorophenyl)-2-methoxyethyl substituent on the other.

Molecular Formula C20H27ClN2O2
Molecular Weight 362.9
CAS No. 1798544-46-3
Cat. No. B2464538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1R,3s)-adamantan-1-yl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea
CAS1798544-46-3
Molecular FormulaC20H27ClN2O2
Molecular Weight362.9
Structural Identifiers
SMILESCOC(CNC(=O)NC12CC3CC(C1)CC(C3)C2)C4=CC=CC=C4Cl
InChIInChI=1S/C20H27ClN2O2/c1-25-18(16-4-2-3-5-17(16)21)12-22-19(24)23-20-9-13-6-14(10-20)8-15(7-13)11-20/h2-5,13-15,18H,6-12H2,1H3,(H2,22,23,24)
InChIKeyRVMCTXILFIMYCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1R,3s)-adamantan-1-yl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea: Key Identifiers and Pharmacological Classification


1-((1R,3s)-adamantan-1-yl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea (CAS 1798544-46-3) is a synthetic, chiral small molecule belonging to the N,N'-disubstituted urea class. It is characterized by a rigid, lipophilic 1-adamantyl group on one urea nitrogen and a 2-(2-chlorophenyl)-2-methoxyethyl substituent on the other [1]. The compound has been profiled in vitro for binding affinity at human adenosine receptor subtypes [2]. Its computed physicochemical properties include a molecular weight of 362.9 g/mol, a calculated logP (XLogP3-AA) of 4.1, and a topological polar surface area of 50.4 Ų [1], suggesting moderate lipophilicity and potential for blood-brain barrier permeability.

Why 1-((1R,3s)-adamantan-1-yl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea Cannot Be Replaced by Other Adamantyl-Ureas or Adenosine Ligands


The precise substitution pattern on the 2-methoxyethyl side chain, namely the 2-chlorophenyl group and the specific stereochemistry at the 1-position of the adamantane ((1R,3s)-configuration), are critical determinants of adenosine receptor subtype affinity and selectivity. Simply substituting the adamantyl-urea scaffold with a different aryl or heteroaryl group, or altering the stereochemistry, can drastically shift the binding profile from A2A/A3 dual activity to a different receptor subtype preference or result in complete loss of binding. The quantitative data in Section 3 demonstrate that this specific compound occupies a distinct affinity and selectivity window that is not replicated by generic adenosine receptor antagonists like caffeine or theophylline, nor by unsubstituted phenyl analogs [1]. Therefore, for studies requiring a tool compound with this exact pharmacological fingerprint, direct procurement of this CAS-registered entity is mandatory.

Quantitative Differential Evidence for 1-((1R,3s)-adamantan-1-yl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea vs. Comparator Compounds


Binding Affinity at Human Adenosine A2A Receptor (A2AR)

The compound 1-((1R,3s)-adamantan-1-yl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea displaces [3H]NECA binding to recombinant human adenosine A2A receptor with a Ki of 3,570 nM [1]. In contrast, the prototypical A2A antagonist ZM 241385 has a reported Ki of ~1.4 nM in a comparable [3H]ZM 241385 binding assay [2]. The target compound is approximately 2,500-fold weaker than the reference antagonist. However, its affinity is 280-fold higher than the non-selective adenosine receptor antagonist caffeine, which exhibits a Ki of ~1,000,000 nM at human A2AR [3]. This places the compound in a unique intermediate affinity range not occupied by common pharmacological tools.

G protein-coupled receptor Adenosine A2A receptor Radioligand binding Neuropharmacology Immuno-oncology

Binding Affinity at Human Adenosine A3 Receptor (A3R)

The compound binds to recombinant human adenosine A3 receptor with a Ki of 5,880 nM (5.88 µM) [1]. This affinity is ~1.6-fold lower (weaker) than its affinity for A2AR. The clinically evaluated A3 agonist IB-MECA (CF101) has a Ki of ~1 nM at human A3R [2], while the A3 antagonist MRS 1220 has a Ki of ~0.8 nM [3]. Thus, the target compound is approximately 5,880-fold weaker than these potent A3 ligands. However, it is significantly more potent at A3R than the non-selective antagonist theophylline, which has a Ki of ~56,000 nM [4]. This compound offers a moderate-affinity starting point for A3R probe development.

G protein-coupled receptor Adenosine A3 receptor Radioligand binding Inflammation Cancer

Selectivity Profile: Lack of Significant Binding at Adenosine A2B Receptor (A2BR)

In antagonist mode at recombinant human adenosine A2B receptor, the target compound shows a Ki greater than 10,000 nM (>10 µM), indicating essentially no meaningful binding [1]. This is in stark contrast to its Ki of 3,570 nM at A2AR and 5,880 nM at A3R. The absence of A2BR activity is a critical differentiator from pan-adenosine receptor antagonists like CGS 15943, which binds A2BR with a Ki of ~8 nM [2]. This selectivity profile (A2A/A3 over A2B) may be advantageous for programs seeking to avoid A2BR-mediated hypotensive or pro-inflammatory effects.

Adenosine A2B receptor Receptor selectivity Off-target profiling Drug discovery

Optimal Research Use Cases for 1-((1R,3s)-adamantan-1-yl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea (CAS 1798544-46-3)


Pharmacological Tool for Probing Adenosine A2A/A3 Receptor Heterodimer Function

The compound's unique dual A2AR/A3R binding profile (Ki = 3,570 nM and 5,880 nM, respectively) with a ~1.6-fold A2A preference and a clean >10,000 nM window against A2BR [1] makes it suitable for dissecting A2A-A3 heterodimer pharmacology. Unlike high-affinity, subtype-selective probes that fully saturate one receptor, this compound's moderate, balanced affinity allows simultaneous partial engagement of both targets at micromolar concentrations, facilitating studies on receptor crosstalk in immune or neuronal cells where these receptors co-localize [2].

Scaffold for Structure-Activity Relationship (SAR) Exploration of Adamantyl-Urea Adenosine Ligands

The (1R,3s)-adamantyl and 2-chlorophenyl-methoxyethyl motifs provide two distinct vectors for chemical optimization. This compound serves as a reference point for systematic SAR campaigns aimed at improving A2A or A3 potency while maintaining the favorable A2B selectivity window (>10,000 nM) [1]. Its moderate lipophilicity (cLogP 4.1) [3] also offers room for structural modifications to enhance solubility without drastically altering receptor affinity.

Negative Control for Soluble Epoxide Hydrolase (sEH) Inhibitor Screens

Given the structural similarity of 1-adamantyl ureas to known sEH inhibitors, this compound can be employed as a selectivity control in sEH enzymatic assays. Its lack of documented sEH inhibitory activity (no data found in public databases) contrasts with highly potent adamantyl-urea sEH inhibitors that exhibit IC50 values in the low nanomolar range [4]. This makes it valuable for confirming that biological effects observed with sEH inhibitor tool compounds are indeed target-mediated.

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